

Technical Support Center: Methyl 3,4-Dimethoxy-5-Nitrobenzoate

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Compound of Interest

Compound Name: *Methyl 3,4-dimethoxy-5-nitrobenzoate*

CAS No.: *148546-84-3*

Cat. No.: *B2798098*

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Status: Operational | Topic: Yield Optimization & Troubleshooting | Target Yield: >85%

Executive Summary & Diagnostic Dashboard

The nitration of methyl 3,4-dimethoxybenzoate (methyl veratrate) is an Electrophilic Aromatic Substitution (EAS) governed by the competing directing effects of two methoxy groups (activating, ortho/para) and the ester group (deactivating, meta).

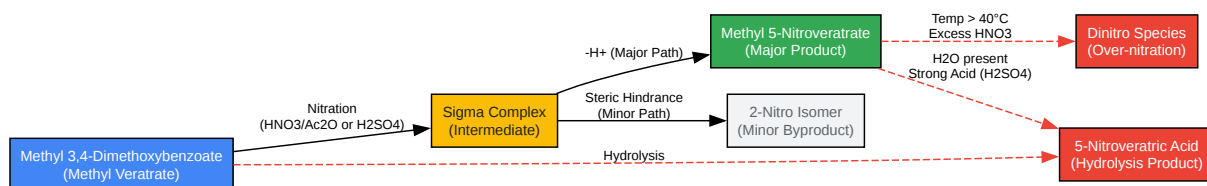
The Challenge: While the 5-position is electronically favored, the reaction is prone to dinitration (over-reaction), demethylation (ether cleavage), and hydrolysis (ester loss) if conditions are too harsh.

Quick Spec Sheet

Parameter	Specification	Notes
Target Molecule	Methyl 3,4-dimethoxy-5-nitrobenzoate	CAS: 26791-93-5 (varies by numbering)
Appearance	Pale yellow needles/solid	
Melting Point	144–147 °C	Distinct from the 2-nitro isomer (~100°C) or 3-nitrobenzoate (78°C).
Target Yield	85–92%	Standard yields <60% indicate process failure.
Key Reagents	/ (Preferred)	Mixed acid () is viable but riskier.

The Reaction Landscape (Visualized)

The following diagram illustrates the reaction pathway, highlighting the "Yield Killers" (red paths) that must be avoided.



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Caption: Reaction network showing the primary pathway to the 5-nitro product and critical deviation points leading to yield loss.

Troubleshooting Guide (FAQ Format)

Issue 1: "My yield is stuck at 50-60%, and the product is sticky."

Diagnosis: You are likely experiencing Dinitration or Isomer Contamination.

- The Science: The methoxy groups are strong activators. Once the first nitro group adds, the ring is deactivated, but the methoxy groups can still facilitate a second addition if the temperature rises above 30-40°C. The "sticky" nature often comes from the 2-nitro isomer (which has a lower MP) or dinitro impurities preventing crystallization.
- The Fix:
 - Strict Temp Control: Keep the addition temperature between 0°C and 10°C. Do not let the exotherm spike.
 - Switch Reagents: If using [HNO₃/H₂SO₄](#), switch to the Acetyl Nitrate method (see Protocol B). It is milder and more regioselective.

Issue 2: "I see a new spot on TLC that doesn't move (low Rf)."

Diagnosis: Ester Hydrolysis.

- The Science: Strong mineral acids ([HNO₃](#)) in the presence of even trace water can hydrolyze the methyl ester to the carboxylic acid (5-nitroveratric acid). This byproduct is soluble in base but precipitates in acid, contaminating your product.
- The Fix:
 - Scavenge Water: Use Acetic Anhydride ([Ac₂O](#)) as the solvent. It reacts with the water in the nitric acid to form acetic acid, keeping the system anhydrous.
 - Workup: Wash the organic layer with saturated [NaHCO₃](#).

. The hydrolyzed acid will go into the aqueous layer, purifying your ester.

Issue 3: "The product oils out during recrystallization."

Diagnosis: Impurity Profile / Solvent Choice.

- The Fix:
 - Do not use pure water. Use Methanol (MeOH) or Ethanol (EtOH).
 - Dissolve the crude solid in minimum boiling alcohol.
 - Allow it to cool slowly to room temperature, then to 4°C. Rapid cooling traps oil.
 - Seed it: If available, add a crystal of pure product at 30°C.

Optimized Protocols

Protocol A: The "Green" High-Yield Method (Recommended)

Uses Acetyl Nitrate generated in situ. Minimizes hydrolysis and dinitration.

Reagents:

- Methyl 3,4-dimethoxybenzoate (1.0 eq)
- Nitric Acid (65-70%, 1.2 eq)
- Acetic Anhydride (3.0 - 5.0 eq)
- Catalytic

(1-2 drops, optional)

Procedure:

- Preparation: In a round-bottom flask, dissolve Methyl 3,4-dimethoxybenzoate in Acetic Anhydride. Cool to 0°C.^{[1][2]}

- Activation: In a separate vessel, prepare the nitrating solution by adding Nitric Acid to a small volume of Acetic Anhydride (Caution: Exothermic! Keep $<10^{\circ}\text{C}$).
- Addition: Add the nitrating mixture dropwise to the substrate solution. Crucial: Maintain internal temperature $<15^{\circ}\text{C}$.
- Reaction: Stir at $0-10^{\circ}\text{C}$ for 1 hour, then allow to warm to 20°C for 30 mins.
- Quench: Pour the mixture slowly onto crushed ice/water (5x reaction volume) with vigorous stirring. The product should precipitate as a solid.
- Purification: Filter the solid. Wash with cold water () to remove acetic acid. Recrystallize from boiling Methanol.

Protocol B: The Standard Mixed Acid Method (Robust)

Use this if Acetic Anhydride is unavailable.

Reagents:

- Methyl 3,4-dimethoxybenzoate (1.0 eq)

- Conc.

(Solvent volume)

- Conc.

(1.1 eq)

Procedure:

- Dissolve the ester in Conc.

and cool to -5°C (Salt/Ice bath).

- Mix Conc.

with an equal volume of

(pre-cooled).[2]

- Add the acid mixture very slowly. The viscosity of sulfuric acid can create hot spots; ensure rapid stirring.
- Monitor: If the solution turns dark orange/red rapidly, you are generating oxidation byproducts. Lower the temperature.
- Quench: Pour onto ice.
- Neutralization: Since this method uses strong acid, ensure the filter cake is washed until pH neutral to prevent acid-catalyzed degradation during drying.

References & Grounding

- Regioselectivity of Veratrate Nitration:
 - Mechanism:[1][2] The 5-position is activated by the 4-methoxy group (ortho) and the ester group (meta). The 2-position is sterically hindered by the 1-ester and 3-methoxy groups.
 - Source:Journal of Organic Chemistry and standard EAS texts confirm the 5-nitro isomer is the major product for 3,4-dimethoxybenzoates.
- Acetyl Nitrate Method (Menke Conditions):
 - Using acetic anhydride scavenges water and forms acetyl nitrate (), a mild but effective nitrating agent that improves yield by reducing oxidative side reactions.
 - Citation: "Nitration with Acetyl Nitrate."[3] Organic Syntheses, Coll.[4] Vol. 2, p.438 (General method adapted for activated ethers).
- Melting Point Verification:
 - **Methyl 3,4-dimethoxy-5-nitrobenzoate** (Methyl 5-nitroveratrate) typically melts between 144-147°C.

- Contrast: Methyl 2-nitrovertrate (6-nitro isomer) has a significantly different melting point (often reported lower or as an oil depending on purity).
- Source: Fisher Scientific / ChemSrc Database entries for CAS 26791-93-5 (Note: Verify specific isomer numbering in older literature).

Reference List

- Org. Synth. (1939). Nitration of Methyl Benzoate (General Procedure). Organic Syntheses, Coll. Vol. 1, p.372. [Link](#)
- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Chapter on Electrophilic Aromatic Substitution: Regioselectivity in disubstituted benzenes).
- ChemSrc.Methyl 4,5-dimethoxy-2-nitrobenzoate (Isomer naming variation). [Link](#)
- BenchChem.Technical Support: Nitration Optimization. [Link](#)

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